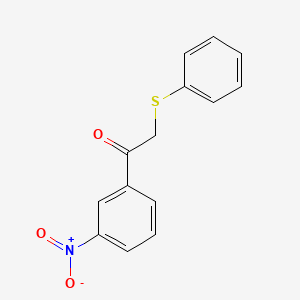
N-(4-methoxyphenyl)-N'-2-thienylurea
Übersicht
Beschreibung
N-(4-methoxyphenyl)-N'-2-thienylurea, also known as MTU, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MTU belongs to the class of urea derivatives and has been synthesized using various methods.
Wissenschaftliche Forschungsanwendungen
N-(4-methoxyphenyl)-N'-2-thienylurea has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, N-(4-methoxyphenyl)-N'-2-thienylurea has been shown to possess anti-tumor, anti-inflammatory, and anti-bacterial properties. It has also been studied for its potential use in treating diabetes and neurodegenerative diseases. In agriculture, N-(4-methoxyphenyl)-N'-2-thienylurea has been shown to have herbicidal properties and can be used as a weed killer. In material science, N-(4-methoxyphenyl)-N'-2-thienylurea has been studied for its potential use in the synthesis of new materials with unique properties.
Wirkmechanismus
The mechanism of action of N-(4-methoxyphenyl)-N'-2-thienylurea is not fully understood. However, studies have shown that N-(4-methoxyphenyl)-N'-2-thienylurea can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It can also inhibit the production of inflammatory cytokines and reduce oxidative stress. In addition, N-(4-methoxyphenyl)-N'-2-thienylurea has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and tyrosinase.
Biochemical and Physiological Effects
N-(4-methoxyphenyl)-N'-2-thienylurea has been shown to have various biochemical and physiological effects. In animal studies, N-(4-methoxyphenyl)-N'-2-thienylurea has been shown to reduce blood glucose levels and improve insulin sensitivity. It has also been shown to reduce inflammation and oxidative stress. In addition, N-(4-methoxyphenyl)-N'-2-thienylurea has been shown to have a neuroprotective effect and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-methoxyphenyl)-N'-2-thienylurea has several advantages for lab experiments, including its easy synthesis, low cost, and diverse applications. However, one of the limitations of using N-(4-methoxyphenyl)-N'-2-thienylurea in lab experiments is its low solubility in water, which can make it difficult to work with. In addition, the mechanism of action of N-(4-methoxyphenyl)-N'-2-thienylurea is not fully understood, which can make it challenging to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for research on N-(4-methoxyphenyl)-N'-2-thienylurea. One area of research is to further investigate its potential use in treating cancer, diabetes, and neurodegenerative diseases. Another area of research is to explore its potential use in agriculture as a weed killer. In addition, there is a need to understand the mechanism of action of N-(4-methoxyphenyl)-N'-2-thienylurea better and to develop new methods for synthesizing it. Finally, there is a need to investigate the toxicity of N-(4-methoxyphenyl)-N'-2-thienylurea and its potential side effects in humans and animals.
Conclusion
In conclusion, N-(4-methoxyphenyl)-N'-2-thienylurea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. N-(4-methoxyphenyl)-N'-2-thienylurea can be synthesized using different methods, and it has been shown to possess anti-tumor, anti-inflammatory, and anti-bacterial properties. N-(4-methoxyphenyl)-N'-2-thienylurea has several advantages for lab experiments, including its easy synthesis, low cost, and diverse applications. However, its low solubility in water and the limited understanding of its mechanism of action are some of the limitations of using N-(4-methoxyphenyl)-N'-2-thienylurea in lab experiments. There are several future directions for research on N-(4-methoxyphenyl)-N'-2-thienylurea, including investigating its potential use in treating cancer, diabetes, and neurodegenerative diseases, and exploring its potential use in agriculture as a weed killer.
Eigenschaften
IUPAC Name |
1-(4-methoxyphenyl)-3-thiophen-2-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c1-16-10-6-4-9(5-7-10)13-12(15)14-11-3-2-8-17-11/h2-8H,1H3,(H2,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSVMMRQLSUZRHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NC2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 2-[({[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]oxy}acetyl)amino]benzoate](/img/structure/B4232369.png)
![N-(2,6-dimethylphenyl)-2-[(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)thio]acetamide](/img/structure/B4232389.png)
![N-[4-(benzyloxy)-3-iodo-5-methoxybenzyl]-3-(4-morpholinyl)-1-propanamine dihydrochloride](/img/structure/B4232396.png)
![2-nitro-N-[({4-[(phenylacetyl)amino]phenyl}amino)carbonothioyl]benzamide](/img/structure/B4232405.png)
![N-[2-(2-fluorophenyl)ethyl]-2-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetamide](/img/structure/B4232411.png)
![3-chloro-4-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethoxy]-N-(1-phenylethyl)benzenesulfonamide](/img/structure/B4232417.png)
![2-({4-benzyl-5-[(4-bromophenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)propanoic acid](/img/structure/B4232424.png)
![3-methyl-N-(1-{1-[(methylthio)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)butanamide](/img/structure/B4232430.png)


![4-{[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B4232455.png)
![N-(2-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)benzenesulfonamide](/img/structure/B4232460.png)
![N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B4232468.png)
